2-(4'-Hydroxy-4-biphenyl)-4,5-diphenylthiazole
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Overview
Description
2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole is an organic compound with a complex structure that includes a thiazole ring substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole typically involves multi-step organic reactions. One common method includes the condensation of 4’-hydroxy-4-biphenylcarboxylic acid with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents onto the biphenyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield biphenyl ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiazole ring and biphenyl groups can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: Similar in structure but lacks the thiazole ring.
4’-Hydroxy-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the thiazole ring.
4-Hydroxy-4’-cyanobiphenyl: Features a cyano group instead of the thiazole ring
Uniqueness
2-(4’-Hydroxy-4-biphenyl)-4,5-diphenylthiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[4-(4,5-diphenyl-1,3-thiazol-2-yl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NOS/c29-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-28-25(21-7-3-1-4-8-21)26(30-27)22-9-5-2-6-10-22/h1-18,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLBRNASPRXZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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